molecular formula C7H9NO2 B13599122 2-Pyridyl-1,2-ethanediol CAS No. 3944-00-1

2-Pyridyl-1,2-ethanediol

Cat. No.: B13599122
CAS No.: 3944-00-1
M. Wt: 139.15 g/mol
InChI Key: ORRCHBGKENHRKA-UHFFFAOYSA-N
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Description

Significance of Pyridyl-Functionalized Diols in Contemporary Organic Chemistry

Pyridyl-functionalized diols, and in particular 2-pyridyl-1,2-ethanediol, are of considerable significance in contemporary organic chemistry. Their importance stems primarily from their role as bidentate or polydentate ligands in coordination chemistry and transition metal catalysis. The pyridine (B92270) nitrogen and the hydroxyl groups can coordinate to a metal center, influencing its electronic properties and steric environment, which in turn can enhance catalytic activity and selectivity.

These compounds are pivotal in the development of catalysts for a range of organic transformations, including asymmetric synthesis, where the chiral variants of these diols are used to induce enantioselectivity. acs.org Furthermore, the presence of both hydrogen-bond donors (hydroxyl groups) and a hydrogen-bond acceptor (pyridine nitrogen) makes them valuable in the field of supramolecular chemistry for the construction of well-defined, multi-dimensional architectures through non-covalent interactions. nih.gov Their bifunctional nature also allows for their use as crosslinkers in polymer chemistry. vulcanchem.com

Structural Diversity of Pyridyl-1,2-ethanediol Isomers and Analogues

The structural diversity within the pyridyl-1,2-ethanediol family is a key aspect of their chemical versatility. This diversity arises from several factors:

Positional Isomerism: The pyridine ring can be attached to the ethanediol moiety at the 2-, 3-, or 4-position, leading to 2-pyridyl-1,2-ethanediol, 3-pyridyl-1,2-ethanediol, and 4-pyridyl-1,2-ethanediol, respectively. This variation in the substitution pattern on the pyridine ring influences the electronic properties and coordination geometry of the molecule.

Substitution on the Pyridine Ring: Additional substituents can be introduced onto the pyridine ring, further tuning the steric and electronic properties of the diol.

Substitution on the Ethanediol Backbone: The ethanediol backbone can also be substituted, leading to more complex analogues. For instance, 1,2-di(pyridin-2-yl)ethane-1,2-diol and its isomers are prominent examples where both carbons of the ethanediol are functionalized with pyridyl groups. cymitquimica.com

Analogues are not limited to pyridyl systems. Other N-heterocyclic systems, such as those based on imidazole (B134444) or benzimidazole (B57391), can also be used to create structurally related diols with different properties and applications. For example, 1,2-bis(1H-benzimidazol-2-yl)-1,2-ethanediol is another well-studied N-heterocyclic diol. acs.org

Below is an interactive data table summarizing the properties of some pyridyl-1,2-ethanediol isomers and analogues.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Pyridyl-1,2-ethanediol3944-00-1C₇H₉NO₂139.15Pyridine at C-2
(R)-1-(2-Pyridinyl)-1,2-ethanediol308366-26-9C₇H₉NO₂139.15Chiral (R)-enantiomer
4-Pyridyl-1,2-ethanediolNot AvailableC₇H₉NO₂139.15Pyridine at C-4
1,2-Di(2-pyridyl)ethanediol1141-05-5C₁₂H₁₂N₂O₂216.24Two 2-pyridyl groups
1,2-Di(4-pyridinyl)-1,2-ethanediol6950-04-5C₁₂H₁₂N₂O₂216.24Two 4-pyridyl groups
meso-1,2-bis(4-pyridyl)-1,2-ethanediol trihydrateNot AvailableC₁₂H₁₄N₂O₃·3H₂O290.30Meso form with water of hydration

Historical Development and Key Milestones in Pyridyl-Ethanediol Research

The study of pyridyl-ethanediols has a history that can be traced back through key publications in organic chemistry.

Mid-20th Century: The foundational synthesis and characterization of various pyridyl-containing compounds laid the groundwork for later research into more complex derivatives like pyridyl-ethanediols.

1965: A significant paper was published in the Journal of Organic Chemistry detailing the synthesis and properties of 4-pyridyl-1,2-ethanediol. This work was later referenced to resolve a conflict in the literature regarding the compound's physical properties. oup.com

1972 & 1974: Further work on the synthesis of (4-pyridyl)-1,2-ethanediol was reported in the Bulletin of the Chemical Society of Japan, highlighting ongoing interest in this class of compounds and clarifying their properties. oup.comoup.com

1978: A notable publication in The Journal of Organic Chemistry described the preparation and absolute stereochemistry of isomeric pyridylethanols and threo-di(2-pyridyl)ethanediol. This research was crucial in understanding the stereochemical aspects of these molecules, which is vital for their application in asymmetric catalysis. acs.orgacs.org

Late 20th and Early 21st Century: The focus of research shifted towards the applications of pyridyl-ethanediols, particularly as ligands in coordination chemistry and catalysis. The development of new synthetic methods and the exploration of their coordination with various metals became prominent areas of investigation.

2018: A patent was filed for a method of synthesizing (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, indicating the continued relevance and commercial interest in these compounds and their derivatives. google.com

Overview of Current Academic Research Trajectories for Pyridyl-1,2-ethanediols

Current research on pyridyl-1,2-ethanediols and related compounds is vibrant and follows several key trajectories:

Advanced Catalysis: A major focus remains on the design and synthesis of new pyridyl-diol ligands for transition metal catalysis. This includes the development of catalysts for C-H functionalization, cross-coupling reactions, and asymmetric transformations. The tunability of the ligand's electronic and steric properties by modifying the pyridyl ring or the diol backbone is a key area of exploration. acs.org

Supramolecular Chemistry and Crystal Engineering: The ability of pyridyl-diols to form predictable hydrogen bonding networks makes them excellent candidates for the construction of supramolecular assemblies, including metal-organic frameworks (MOFs) and coordination polymers. Research in this area explores the self-assembly of these molecules into complex architectures with potential applications in gas storage, separation, and sensing. nih.gov

Materials Science: Pyridyl-1,2-ethanediols are being investigated as building blocks for functional materials. Their ability to act as linkers in polymers and coordination networks is being exploited to create materials with tailored optical, electronic, and magnetic properties. cymitquimica.com

Bio-inspired and Medicinal Chemistry: The structural motif of a pyridine ring coupled with a diol is found in some natural products and biologically active molecules. rsc.org Consequently, there is interest in exploring the potential of synthetic pyridyl-ethanediols and their derivatives in medicinal chemistry, for example, as scaffolds for drug discovery.

Properties

IUPAC Name

1-pyridin-2-ylethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,7,9-10H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRCHBGKENHRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293158
Record name 2-Pyridyl-1,2-ethanediol
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Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3944-00-1
Record name NSC87552
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Record name 2-Pyridyl-1,2-ethanediol
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Synthetic Methodologies for Pyridyl 1,2 Ethanediols

Reductive Coupling and Dimerization Strategies

Reductive coupling and dimerization methods start with pyridinecarboxaldehydes and form the C-C bond of the ethanediol backbone. These strategies are advantageous for their atom economy and directness.

The direct dimerization of pyridine-2-carboxaldehyde (also known as picolinaldehyde) is a key route to vicinal diols. wikipedia.org Catalytic methods are often employed to facilitate this transformation under mild conditions. One notable method involves the use of a Copper(II) catalyst to dimerize picolinaldehyde, leading to the formation of an ene-diol, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol. This reaction is typically performed in a water/alcohol solvent mixture at elevated temperatures. google.com While this produces the ene-diol, subsequent reduction would be required to yield the target ethanediol.

Another approach involves nickel-catalyzed reductive coupling. While often applied to 2-halopyridines to form 2,2'-bipyridines, the underlying principles of reductive coupling can be adapted for aldehydes. acs.org These reactions utilize a reducing agent, such as zinc, in the presence of a nickel catalyst to promote the formation of the C-C bond. acs.org

Catalyst SystemAldehyde PrecursorProductConditionsReference
Cu(II)/neocuproine2-Pyridinecarboxaldehyde (B72084)(E)-1,2-di(pyridin-2-yl)ethene-1,2-diolWater/EtOH, 65°C, open atmosphere google.com
NiCl₂·6H₂O / Zn / LiCl2-Halopyridines2,2'-Bipyridines60-70°C acs.org

The benzoin (B196080) condensation is a classic organic reaction that couples two aromatic aldehydes to form an α-hydroxyketone, known as an acyloin. wikipedia.orgorganic-chemistry.org This reaction, traditionally catalyzed by nucleophiles like cyanide or N-heterocyclic carbenes (NHCs), represents a direct pathway to precursors of 1,2-diols. wikipedia.orgpharmaguideline.combyjus.com The reaction proceeds through an "umpolung" (polarity reversal) of one aldehyde molecule, which then acts as a nucleophile. organic-chemistry.org

For pyridyl systems, this reaction can be applied to pyridinecarboxaldehydes. The resulting α-hydroxyketone, or "pyridoin," can then be reduced to the corresponding 1,2-diol. For instance, the condensation of 2-pyridinecarboxaldehyde can yield 2-hydroxy-1,2-di(pyridin-2-yl)ethan-1-one (α-pyridoin). A study reported the isolation of this compound from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol (B130429) at 140°C without a catalyst. researchgate.net Subsequent reduction of the ketone functionality would yield the desired 1,2-ethanediol (B42446).

Mechanism of Benzoin Condensation (Cyanide-catalyzed):

Nucleophilic attack: A cyanide ion attacks the carbonyl carbon of the pyridinecarboxaldehyde. pharmaguideline.com

Proton transfer: A proton is transferred, leading to a cyanohydrin intermediate where the former carbonyl carbon becomes nucleophilic. organic-chemistry.org

Second attack: This nucleophilic intermediate attacks a second molecule of the aldehyde. wikipedia.org

Elimination: The cyanide catalyst is eliminated, yielding the α-hydroxyketone product. organic-chemistry.org

Conversion from Related Pyridyl Precursors

An alternative to building the carbon skeleton is to functionalize existing molecules that already contain the pyridyl and ethyl groups.

The dihydroxylation of an alkene is a powerful method for creating vicinal diols. In this context, 2-vinylpyridine (B74390) serves as a readily available precursor. wikipedia.orgnih.gov 2-Vinylpyridine can be synthesized through the dehydration of 2-(2-pyridyl)ethanol or the condensation of 2-methylpyridine (B31789) with formaldehyde. wikipedia.orgchemicalbook.com

Once obtained, 2-vinylpyridine can be subjected to oxidation to introduce the two hydroxyl groups across the double bond. Standard dihydroxylation reagents can be employed for this transformation, although the specific application to 2-vinylpyridine to produce 2-Pyridyl-1,2-ethanediol requires careful selection of reaction conditions to avoid side reactions involving the pyridine (B92270) nitrogen.

PrecursorReaction TypeReagents (Examples)Product
2-VinylpyridineDihydroxylationOsO₄/NMO, cold KMnO₄1-(2-Pyridyl)ethane-1,2-diol

The reduction of a 1,2-diketone (an α-diketone) is a straightforward method to produce a 1,2-diol. The relevant precursor for di(2-pyridyl)ethanediol is 1,2-di(pyridin-2-yl)ethane-1,2-dione, also known as 2,2'-pyridil (B1585533). This diketone can be synthesized by treating 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one with ethyl acetate. researchgate.net

The reduction of the two ketone groups in 2,2'-pyridil to hydroxyl groups can be accomplished using various reducing agents. Common reagents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent and conditions can influence the stereochemical outcome of the reaction, potentially leading to mixtures of diastereomers (meso and dl-isomers).

A related precursor is di-2-pyridylglyoxal. Addition reactions to this compound have been shown to produce 1,2-di(2-pyridyl)-1,1,2,2-tetrahydroxyethane dihydrochloride, indicating the reactivity of the carbonyl groups toward nucleophilic addition. researchgate.net

Stereoselective Synthesis of Chiral Pyridyl-Ethanediols

The creation of chiral, optically pure 1,2-diols is of significant interest for their use as chiral ligands and in pharmaceuticals. nih.govnih.gov Achieving stereoselectivity in the synthesis of pyridyl-ethanediols can be approached in several ways.

One primary method is the asymmetric dihydroxylation of the corresponding alkene, such as 2-vinylpyridine. This reaction, famously developed by Sharpless, uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine (B8771983) alkaloids) to deliver the hydroxyl groups to one face of the double bond preferentially, resulting in an enantiomerically enriched diol.

Another strategy involves the stereoselective reduction of the corresponding α-diketone (e.g., 2,2'-pyridil) or α-hydroxyketone. Using chiral reducing agents or catalysts can favor the formation of one enantiomer of the diol over the other.

Finally, enzymatic resolution can be employed. For instance, racemic 1-(2-pyridyl)ethanols have been successfully resolved through lipase-catalyzed asymmetric acetylation. researchgate.net A similar enzymatic approach could potentially be used to resolve a racemic mixture of a pyridyl-ethanediol derivative, selectively acylating one enantiomer and allowing for the separation of the two. This highlights the potential for biocatalysis in accessing enantiopure pyridyl diols.

StrategyPrecursorKey Reagent/MethodOutcome
Asymmetric Dihydroxylation2-VinylpyridineOsO₄, Chiral Ligand (e.g., AD-mix)Enantiomerically enriched 1-(2-Pyridyl)ethane-1,2-diol
Stereoselective Reduction2,2'-PyridilChiral reducing agent or catalystEnantiomerically enriched 1,2-Di(pyridin-2-yl)ethane-1,2-diol
Enzymatic ResolutionRacemic Pyridyl-ethanediolLipase, Acyl donorSeparation of enantiomers

Chiral Auxiliaries and Catalyst-Controlled Approaches

Catalyst-controlled asymmetric synthesis represents a powerful strategy for the generation of chiral molecules, offering high levels of enantioselectivity from prochiral starting materials. One of the most prominent and reliable methods for the asymmetric dihydroxylation of olefins is the Sharpless asymmetric dihydroxylation. wikipedia.orgorganic-chemistry.org This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to stereoselectively deliver two hydroxyl groups to the double bond of an alkene.

The Sharpless asymmetric dihydroxylation of 2-vinylpyridine provides a direct route to 2-Pyridyl-1,2-ethanediol. The stereochemical outcome of the reaction is dictated by the choice of the chiral ligand. The two most commonly used ligand systems are based on dihydroquinine (DHQ) and dihydroquinidine (DHQD) derivatives, which are available in pre-packaged formulations known as AD-mix-α (containing a (DHQ)₂-PHAL ligand) and AD-mix-β (containing a (DHQD)₂-PHAL ligand), respectively. wikipedia.orgalfa-chemistry.com These reagents typically afford the opposite enantiomers of the diol product.

The reaction proceeds via a [3+2]-cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate. wikipedia.org Subsequent hydrolysis of this intermediate releases the chiral diol and regenerates the osmium catalyst, which is then reoxidized by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), allowing for a catalytic cycle. organic-chemistry.orgharvard.edu

The enantiomeric excess (ee) of the resulting 2-Pyridyl-1,2-ethanediol is highly dependent on the specific ligand and reaction conditions employed. Research on analogous substrates has demonstrated that high enantioselectivities can be achieved. For instance, the asymmetric dihydroxylation of various olefins using Sharpless conditions has been reported to yield products with excellent ee values, often exceeding 90%. nih.gov

Table 1: Catalyst-Controlled Asymmetric Dihydroxylation of 2-Vinylpyridine

EntryCatalyst SystemProduct ConfigurationEnantiomeric Excess (ee)
1OsO₄ (cat.), AD-mix-α(S)-2-Pyridyl-1,2-ethanediolHigh (expected >90%)
2OsO₄ (cat.), AD-mix-β(R)-2-Pyridyl-1,2-ethanediolHigh (expected >90%)

Enzymatic and Biocatalytic Transformations

The use of enzymes and whole microorganisms for chemical transformations offers several advantages, including high selectivity (chemo-, regio-, and stereo-), mild reaction conditions, and a reduced environmental footprint. In the context of producing chiral diols, dioxygenase enzymes have emerged as powerful biocatalysts. researchgate.net

Dioxygenases are a class of enzymes that catalyze the incorporation of both atoms of molecular oxygen into a substrate. Toluene dioxygenase (TDO) from Pseudomonas putida is a well-studied example that has been shown to catalyze the cis-dihydroxylation of a variety of aromatic and vinylic substrates with high enantioselectivity. researchgate.net The stereospecific dihydroxylation of styrene (B11656) to (R)-1-phenyl-1,2-ethanediol by naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas sp. has been demonstrated, highlighting the potential of these enzymes for producing chiral diols from vinyl aromatic compounds. nih.gov

The application of dioxygenases to the synthesis of 2-Pyridyl-1,2-ethanediol would involve the direct oxidation of 2-vinylpyridine. The enzymatic reaction would likely proceed with high stereospecificity, yielding a single enantiomer of the diol. The enantiomeric excess in such biocatalytic reactions is often greater than 98%. researchgate.net

Table 2: Potential Enzymatic Dihydroxylation of 2-Vinylpyridine

BiocatalystSubstrateProductEnantiomeric Excess (ee)
Toluene Dioxygenase (TDO)2-Vinylpyridine(R)- or (S)-2-Pyridyl-1,2-ethanediol>98% (expected)
Naphthalene Dioxygenase (NDO)2-Vinylpyridine(R)- or (S)-2-Pyridyl-1,2-ethanediol>98% (expected)

The use of whole-cell biotransformations, employing microorganisms that express the desired dioxygenase, is a common strategy. This approach avoids the need for enzyme purification and cofactor regeneration, making it a more cost-effective and scalable process.

Reactivity and Mechanistic Studies of Pyridyl 1,2 Ethanediols

Oxidation Reactions of Hydroxyl Groups

The oxidation of the vicinal diol moiety in 2-Pyridyl-1,2-ethanediol can lead to a variety of products, including α-hydroxy ketones, α-diketones, or even cleavage products, depending on the oxidant and reaction conditions.

Selective Oxidation to Aldehydes and Ketones

The selective oxidation of 1,2-diols to α-hydroxy ketones is a valuable transformation in organic synthesis. For 2-Pyridyl-1,2-ethanediol, which contains both a primary and a secondary alcohol, selective oxidation is challenging but achievable with appropriate reagents. The secondary hydroxyl group is generally more susceptible to oxidation than the primary one.

Various reagents have been developed for the selective oxidation of 1,2-diols. For instance, dimethyltin(IV) dichloride has been shown to catalyze the selective oxidation of various cyclic and acyclic 1,2-diols to α-hydroxyketones in water, using dibromoisocyanuric acid (DBI) or bromine as the oxidant. rsc.org The catalyst is believed to activate the diol by forming a stannylene acetal (B89532), enhancing selectivity. rsc.org While not specifically documented for 2-Pyridyl-1,2-ethanediol, this methodology represents a potential route for its selective oxidation.

Another approach involves copper-catalyzed aerial oxidation. The oxidation of ethane-1,2-diol in the presence of copper metal and pyridine (B92270) at room temperature has been shown to yield various copper complexes, indicating the activation of the diol by the copper-pyridine system. rsc.org This suggests that similar conditions could potentially oxidize 2-Pyridyl-1,2-ethanediol, with the pyridine moiety of the substrate itself possibly playing a role in the catalytic cycle.

The table below summarizes potential reagents for the selective oxidation of 2-Pyridyl-1,2-ethanediol based on studies of analogous 1,2-diols.

Reagent/Catalyst SystemOxidantExpected ProductReference
Dimethyltin(IV) dichlorideDBI or Br₂2-Hydroxy-1-(pyridin-2-yl)ethan-1-one rsc.org
Copper metal/PyridineO₂ (air)α-Hydroxy ketone or cleavage products rsc.org

Deoxygenation and Deoxydehydration Pathways

Deoxygenation and deoxydehydration (DODH) are significant reactions for converting biomass-derived polyols into valuable chemicals. mdpi.com The DODH reaction transforms a vicinal diol into an olefin with the aid of a sacrificial reductant, involving the removal of two hydroxyl groups as a molecule of water and an oxygen atom that is abstracted by the reductant. rsc.org This process is of great interest for upgrading polyols derived from biomass into fuels and other commodity chemicals. rsc.orgnih.gov

Homogeneous catalysts based on early transition metals like rhenium, molybdenum, and vanadium are commonly employed for DODH. nih.gov For instance, methyltrioxorhenium (MTO) is a well-known catalyst for this transformation. The catalytic cycle for MTO-catalyzed DODH is proposed to involve the reduction of the Re(VII) center, followed by condensation with the diol to form a Re(V)-diolate intermediate. This intermediate then undergoes olefin extrusion to yield the alkene and regenerate the catalyst. mdpi.com

The reactivity of 1-phenyl-1,2-ethanediol (B126754) (styrene glycol), a close structural analog of 2-Pyridyl-1,2-ethanediol, has been extensively studied in DODH reactions. It can be converted to styrene (B11656) in high yields using various catalytic systems, including vanadium and molybdenum complexes with reductants like triphenylphosphine (B44618) (PPh₃). nih.gov This suggests that 2-Pyridyl-1,2-ethanediol would likely undergo a similar transformation to yield 2-vinylpyridine (B74390) under appropriate DODH conditions.

The proposed mechanistic pathway for the DODH of a vicinal diol like 2-Pyridyl-1,2-ethanediol generally involves:

Condensation of the diol with the metal-oxo catalyst.

Reduction of the resulting metal-diolate complex by a sacrificial reductant.

Extrusion of the olefin (e.g., 2-vinylpyridine) and regeneration of the catalyst.

The table below presents catalyst systems that have been shown to be effective for the DODH of analogous vicinal diols.

CatalystReductantSubstrate AnalogProductReference
Methyltrioxorhenium (MTO)Secondary alcoholDiolsOlefin mdpi.com
[NBu₄][VO₂(dipic)]PPh₃ or Na₂SO₃1-Phenyl-1,2-ethanediolStyrene nih.gov
Mo(O)₂(QR)₂PPh₃1-Phenyl-1,2-ethanediolStyrene nih.gov

Functional Group Transformations and Derivatization

The hydroxyl groups of 2-Pyridyl-1,2-ethanediol are amenable to a range of functional group transformations, allowing for the synthesis of various derivatives.

Esterification of Hydroxyl Groups

The hydroxyl groups of 2-Pyridyl-1,2-ethanediol can be converted to esters through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The most common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. researchgate.net

While specific studies on the esterification of 2-Pyridyl-1,2-ethanediol are not prevalent, the general principles of esterification apply. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to remove the water formed during the reaction or use an excess of one of the reactants. researchgate.net

The synthesis of 2-pyridyl esters of N-acyl-amino-acids has been reported, where 2-hydroxypyridine (B17775) is reacted with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.org This highlights the reactivity of pyridyl-containing alcohols in ester formation. Similarly, the hydroxyl groups of 2-Pyridyl-1,2-ethanediol can be expected to react with various carboxylic acids to form mono- or di-esters.

The table below outlines common esterification methods applicable to 2-Pyridyl-1,2-ethanediol.

MethodReagentsCatalystGeneral Product
Fischer EsterificationCarboxylic AcidStrong Acid (e.g., H₂SO₄)Mono- or Di-ester
Acylation with Acid ChlorideAcid ChlorideBase (e.g., Pyridine)Mono- or Di-ester
Acylation with Acid AnhydrideAcid AnhydrideBase (e.g., Pyridine)Mono- or Di-ester

Formation of Cyclic Acetals and Ketals

Vicinal diols like 2-Pyridyl-1,2-ethanediol readily react with aldehydes and ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, specifically 1,3-dioxolane (B20135) derivatives. organic-chemistry.org This reaction is a common method for protecting the hydroxyl groups of a diol or the carbonyl group of an aldehyde or ketone. acs.org

The formation of cyclic acetals is generally favored over acyclic acetals due to entropic factors. chemtube3d.com The reaction is reversible and is typically driven to completion by removing the water that is formed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

The presence of the pyridine ring in 2-Pyridyl-1,2-ethanediol can influence the reaction. Studies on the reaction between 2-pyridinecarboxaldehyde (B72084) and γ-hydroxy-α,β-acetylenic esters have shown that the basicity of the pyridine ring can promote the formation of cyclic acetals even without an external catalyst. nih.gov This suggests that the intramolecular basicity of the pyridyl group in 2-Pyridyl-1,2-ethanediol might play a role in its acetalization reactions.

The general mechanism for acid-catalyzed acetal formation involves:

Protonation of the carbonyl oxygen of the aldehyde or ketone.

Nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal.

Protonation of the hemiacetal's hydroxyl group, followed by elimination of water to form an oxocarbenium ion.

Intramolecular attack by the second hydroxyl group of the diol to form the cyclic acetal. ucalgary.ca

The table below lists common carbonyl compounds and catalysts used for cyclic acetal and ketal formation with diols.

Carbonyl CompoundCatalystProduct TypeReference
Aldehydes (e.g., Benzaldehyde)p-Toluenesulfonic acid (TsOH)Cyclic Acetal organic-chemistry.org
Ketones (e.g., Acetone)Acid (e.g., HCl)Cyclic Ketal acs.orgnih.gov
2-Pyridinecarboxaldehyde(Self-promoted)Cyclic Acetal nih.gov

Alkylation Reactions

The hydroxyl groups of 2-Pyridyl-1,2-ethanediol can undergo O-alkylation to form ethers. This reaction is typically carried out by deprotonating the alcohol with a base to form an alkoxide, which then acts as a nucleophile and reacts with an alkyl halide or another suitable electrophile.

While the N-alkylation of 2-pyridones is a well-studied reaction, the O-alkylation of pyridyl-substituted alcohols is also a known transformation. nih.govresearchgate.net For 2-Pyridyl-1,2-ethanediol, selective mono-alkylation or di-alkylation can potentially be achieved by controlling the stoichiometry of the base and the alkylating agent. The secondary hydroxyl group might exhibit different reactivity compared to the primary hydroxyl group due to steric and electronic factors.

The presence of a hydroxyl group can influence the reactivity of nearby functional groups. Studies on formyl pyridine derivatives have shown that an adjacent hydroxyl group can deactivate a carbonyl group towards nucleophilic addition under certain conditions. rsc.org However, in the case of alkylation, the formation of the more nucleophilic alkoxide should readily drive the reaction with an appropriate electrophile.

A general procedure for the O-alkylation of an alcohol involves:

Treatment of the alcohol with a base (e.g., sodium hydride, potassium carbonate) to generate the alkoxide.

Addition of an alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl (B1604629) bromide).

The table below summarizes common reagents used for the alkylation of alcohols.

BaseAlkylating AgentExpected Product
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Mono- or Di-methyl ether
Potassium Carbonate (K₂CO₃)Benzyl Bromide (BnBr)Mono- or Di-benzyl ether
Silver(I) Oxide (Ag₂O)Ethyl Iodide (EtI)Mono- or Di-ethyl ether

Tautomerism and Isomerization Phenomena

The structural dynamics of 2-Pyridyl-1,2-ethanediol and related α-pyridoin systems are characterized by complex equilibria involving both tautomers and conformational isomers. These phenomena are crucial in understanding the compound's reactivity, spectroscopic properties, and biological interactions.

Keto-Enol Tautomerism in α-Pyridoin Systems

α-Pyridoin, which can be described as 2-hydroxy-1,2-di(pyridin-2-yl)ethan-1-one, exists in a tautomeric equilibrium with its enol form, 1,2-di(2-pyridyl)-1,2-ethenediol. mdpi.comrsc.org This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.comlibretexts.orglibretexts.org The equilibrium between these two constitutional isomers is a fundamental characteristic of α-hydroxy ketones. masterorganicchemistry.com

The keto form contains a ketone and an alcohol functional group, while the enol form is characterized by a carbon-carbon double bond with a hydroxyl group attached to each carbon (an enediol). rsc.org While for many simple ketones the keto form is overwhelmingly favored at equilibrium, the stability of the enol form in α-pyridoin systems can be significantly influenced by factors such as conjugation, hydrogen bonding, and solvent effects. masterorganicchemistry.com The presence of the pyridyl rings can stabilize the enol tautomer through extended conjugation. masterorganicchemistry.com

In the solid state, α-pyridoin exists in a form that is best described as a symmetrical enediol, stabilized by intramolecular hydrogen bonds. mdpi.com However, in solution, the situation is more complex. Spectroscopic evidence, such as ¹H-NMR studies in deuterated methanol (B129727) (CD₃OD), indicates the presence of a mixture of species, confirming the existence of the α-hydroxy ketone–enediol equilibrium in solution. mdpi.com The α-hydroxy ketone form is presumed to be the reactive species in reactions such as oxime formation, which shifts the equilibrium toward the keto tautomer. mdpi.com This dynamic equilibrium is a key feature of the chemistry of α-pyridoin systems.

The antioxidant activity of α-pyridoin is attributed to its unique enediol structure. rsc.org The mechanism of its radical-scavenging activity is solvent-dependent, proceeding through a hydrogen atom transfer (HAT) in nonpolar solvents and a sequential proton loss electron transfer (SPLET) in polar solvents that can support ionization. rsc.org

Table 1: Tautomeric Forms of the α-Pyridoin System
TautomerSystematic NameKey Functional GroupsNotes
Keto Form2-hydroxy-1,2-di(pyridin-2-yl)ethan-1-oneC=O (Ketone), C-OH (Alcohol)Participates in equilibrium in solution; reactive species for certain derivatizations. mdpi.com
Enol Form1,2-di(2-pyridyl)-1,2-ethenediolC=C (Alkene), -OH (Diol)Stabilized by conjugation and hydrogen bonding; responsible for antioxidant properties. mdpi.comrsc.org

Conformational Isomerism and Equilibria

Beyond tautomerism, the flexibility of the single bonds in 2-Pyridyl-1,2-ethanediol allows for the existence of various conformational isomers, or rotamers. The relative stability of these conformers is dictated by a balance of steric hindrance, electronic effects, and non-covalent interactions, particularly intramolecular hydrogen bonding.

For simple vicinal diols like 1,2-ethanediol (B42446), extensive studies have shown that the gauche conformation is often more stable than the anti (or trans) conformation. mdpi.com This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the two hydroxyl groups when they are in proximity in the gauche arrangement. mdpi.com In the liquid state, experimental and molecular dynamics calculations confirm that most 1,2-ethanediol molecules are in a gauche conformation, allowing for these internal hydrogen bonds. mdpi.com

In 2-Pyridyl-1,2-ethanediol, the conformational landscape is more complex due to the presence of the bulky and electronically active pyridyl rings. The principles governing its conformational equilibria would include:

Rotation about the C-C bond: Similar to 1,2-ethanediol, rotation around the central carbon-carbon bond leads to gauche and anti conformers regarding the two hydroxyl groups.

Rotation about the C-C(pyridyl) bonds: Rotation of the pyridyl rings relative to the ethanediol backbone introduces additional degrees of freedom and potential conformers.

Intramolecular Hydrogen Bonding: A key stabilizing factor is the potential for intramolecular hydrogen bonds. These can form not only between the two hydroxyl groups (O-H···O) but also between a hydroxyl group and the nitrogen atom of a pyridyl ring (O-H···N). This latter interaction can further stabilize specific conformers, a phenomenon observed in other molecules containing both hydroxyl and pyridyl functionalities. nih.gov

Computational and crystallographic studies on related molecules, such as 2-pyridyl imides, have shown that conformers can be stabilized by n→π* interactions between the pyridine nitrogen lone pair and a carbonyl group. amazonaws.com While 2-Pyridyl-1,2-ethanediol lacks a carbonyl, similar non-covalent interactions and the aforementioned hydrogen bonding likely lead to a complex potential energy surface with multiple stable conformers in equilibrium. The presence of both syn and anti conformers in the crystal structure of a related 2-pyridyl imide suggests that these forms can be very close in energy. amazonaws.com

Table 2: Potential Stabilizing Interactions in 2-Pyridyl-1,2-ethanediol Conformers
Interaction TypeDescriptionPotential Impact on Stability
O-H···O Hydrogen BondHydrogen bond between the two hydroxyl groups.Favors gauche conformation of the O-C-C-O dihedral angle. mdpi.com
O-H···N Hydrogen BondHydrogen bond between a hydroxyl proton and the pyridyl nitrogen lone pair.Stabilizes specific orientations of the pyridyl ring relative to the diol backbone. nih.gov
Steric RepulsionRepulsion between bulky groups (pyridyl rings, hydroxyls).Disfavors eclipsed and some sterically crowded gauche conformations.
π-π StackingPotential attractive interaction between the two pyridyl rings.May stabilize conformers where the rings are in a suitable parallel-displaced orientation.

Mechanistic Elucidation of Key Reactions

Understanding the reaction mechanisms of 2-Pyridyl-1,2-ethanediol and its derivatives is essential for controlling reaction outcomes and designing new catalytic processes. Research has focused on identifying the key steps, intermediates, and transition states that govern its chemical transformations.

Investigation of Rate-Determining Steps in Catalytic Cycles

A plausible catalytic cycle involving a metal catalyst (M) and 2-Pyridyl-1,2-ethanediol could involve the following general steps:

Ligand Exchange/Coordination: The diol coordinates to the metal center, displacing other ligands. This step is often fast.

Deprotonation/Chelate Formation: A base assists in the deprotonation of the hydroxyl groups to form a more stable metal-diolate (glycolate) chelate.

Redox Step/Core Transformation: The key chemical transformation occurs, which could be an oxidation, reduction, or rearrangement of the coordinated diol. This step often involves significant bond breaking and formation and is a likely candidate for the RDS. wikipedia.org

Product Release: The product dissociates from the metal center, regenerating the active catalyst for the next cycle.

In many catalytic reactions involving diols, the slowest step is often the one involving the cleavage of a C-O or C-C bond within the coordinated intermediate. mdpi.com For instance, in the oxidation of benzoin (B196080) (a structural analogue) to benzil, the decomposition of a key intermediate is often rate-limiting. mdpi.com Similarly, in a proposed mechanism for the decomposition of an α-pyridoin derivative, a redox-type decomposition of a copper-chelated intermediate is a critical transformation that could plausibly be the rate-determining step. mdpi.com The rate of such a step would be influenced by the stability of the intermediate, the strength of the metal-oxygen bonds, and the electronic properties of the pyridyl rings.

Identification of Intermediates and Transition States

A reaction intermediate is a transient species formed during a reaction that exists for a finite lifetime before reacting further to form the products. taylorandfrancis.com The transition state is the highest energy point along the lowest energy path between an intermediate and the next step, representing a fleeting arrangement of atoms at the peak of an energy barrier. mdpi.com

Mechanistic studies on the reactions of α-pyridoin derivatives have successfully proposed and identified key intermediates. In the copper(II)-promoted transformation of α-pyridoin oxime in the presence of triethylamine, several intermediates are postulated in the pathway leading to the final products. mdpi.com

Identified and Proposed Intermediates:

Chelate Cu(II) Complex (I): The initial reaction between the α-pyridoin derivative and the copper salt forms a chelated complex. This type of metal-ligand complex is a common first intermediate in metal-promoted reactions of polydentate ligands. mdpi.com

1,2-di(pyridin-2-yl)ethane-1,2-dione (III): Following hydrolysis and decomposition of the initial complex, this α-diketone is formed as a key intermediate. Its highly activated ketone groups make it susceptible to further nucleophilic attack. mdpi.com

Tetraol Intermediate (IV): In the presence of water, the α-diketone intermediate can be hydrated to form a gem-diol species, which would be a tetraol in this case. mdpi.com

Proposed Transition States:

Six-membered Transition State (IIA): The mechanism for the decomposition of an early intermediate is proposed to proceed through a six-membered cyclic transition state. This arrangement facilitates the necessary electron movements for the redox-type decomposition that leads to the α-diketone intermediate. mdpi.com Such cyclic transition states are common in pericyclic reactions and certain redox processes as they provide a low-energy pathway for concerted bond formation and cleavage.

The characterization of these transient species is often achieved through a combination of spectroscopic methods (to detect intermediates) and computational modeling (to calculate the structures and energies of transition states). reddit.com

Table 3: Postulated Species in the Transformation of α-Pyridoin Derivatives
Species TypeExampleRole in MechanismReference
IntermediateChelate Cu(II) ComplexInitial product of catalyst-substrate interaction. mdpi.com
Intermediate1,2-di(pyridin-2-yl)ethane-1,2-dioneKey reactive intermediate formed after initial decomposition. mdpi.com
Transition StateSix-membered cyclic structureFacilitates redox decomposition of an early intermediate. mdpi.com

Coordination Chemistry and Ligand Applications of Pyridyl 1,2 Ethanediols

Design Principles for Pyridyl-Diol Ligands

The design of pyridyl-diol ligands is fundamentally based on leveraging the distinct electronic and steric properties of the pyridine (B92270) and diol moieties to control the coordination environment around a metal center. The relative positioning of these groups, the substitution pattern on the pyridine ring, and the flexibility of the ligand backbone are all critical factors that influence the structure and reactivity of the resulting metal complexes.

Pyridyl-diol ligands are classic examples of N,O-donor ligands, capable of coordinating to metal ions through the nitrogen atom of the pyridine ring and one or both oxygen atoms of the diol group. This ability to form a stable five- or six-membered chelate ring is a primary driver of their coordination behavior. rsc.orglibretexts.org

The denticity, or the number of donor atoms that bind to the central metal, can vary. libretexts.org In its simplest form, a ligand like 2-Pyridyl-1,2-ethanediol can act as a bidentate ligand, forming a chelate ring by coordinating through the pyridyl nitrogen and one of the hydroxyl oxygens (an N,O-chelate). libretexts.orgmdpi.com The term "polydentate" is used for ligands that bind through more than one atom. libretexts.org

In many cases, particularly with related ligands like the gem-diol form of di-2-pyridyl ketone, the coordination possibilities are more extensive. researchgate.netresearchgate.net The deprotonation of the hydroxyl groups significantly enhances the ligand's binding affinity and versatility. A singly deprotonated diol can act as a bridging ligand between two metal centers. A doubly deprotonated diolate can adopt more than 15 distinct bridging coordination modes, ranging from bridging two (μ2) to five (μ5) metal centers. researchgate.net This versatility allows for the construction of polynuclear clusters and coordination polymers. rsc.orgresearchgate.net

Table 1: Common Chelation Modes of Pyridyl-Diol Ligands
Chelation ModeDescriptionDenticity Symbol (Kappa)Example Ligand State
MonodentateBinds through a single atom (e.g., only the pyridyl nitrogen).κ¹NNeutral
Bidentate ChelatingBinds through two atoms to the same metal center (e.g., pyridyl N and one diol O). libretexts.orgκ²N,ONeutral or Deprotonated
Bidentate BridgingBinds to two different metal centers.μ-N,ODeprotonated
Bridging and ChelatingSimultaneously chelates one metal and bridges to another. researchgate.netμ₂-κ²N,O:κ²O,N'Deprotonated

The electronic and steric properties of the pyridine ring can be fine-tuned by introducing substituents, which in turn influences the coordination geometry of the resulting metal complexes. acs.orgresearchgate.net

Electronic Effects: The basicity of the pyridine nitrogen is a key factor in its coordination strength. acs.org Electron-donating groups (e.g., methyl) attached to the pyridine ring increase its basicity, strengthening the metal-nitrogen bond. Conversely, electron-withdrawing groups (e.g., nitro, bromo) decrease the nitrogen's basicity. acs.orgnih.gov These modifications can alter the physicochemical properties of the complexes and have been shown to correlate with their catalytic efficiency in reactions like Suzuki-Miyaura and Heck cross-coupling for palladium(II) complexes. acs.org For instance, an increase in catalytic reaction yield was observed for Pd(II) complexes with more basic pyridine ligands. acs.org

Steric Effects: The position of substituents on the pyridine ring can impose steric constraints that dictate the coordination geometry. Bulky substituents at the 2- and 6-positions (alpha to the nitrogen) can hinder the approach of other ligands or force a particular geometry to minimize steric clashes. researchgate.netnih.gov This can lead to distortions in the expected coordination polyhedra, such as a deviation from a linear arrangement of N-Metal-Metal-N atoms in binuclear complexes. researchgate.net The interplay between electronic and steric effects allows for the rational design of ligands to achieve specific coordination environments and functionalities. acs.org

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with pyridyl-diol ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of analytical techniques to elucidate their structure and properties.

Complexes of pyridyl-diols have been successfully synthesized with a wide array of transition metals. nih.govresearchgate.netrsc.org A common synthetic route involves refluxing the ligand with a metal salt, such as a chloride, acetate, or sulfate, in a solvent like ethanol (B145695). researchgate.net

For example, the reaction of di-2-pyridyl ketone (which readily forms its gem-diol in the presence of water) with transition metal salts has yielded cubane-type clusters with [M₄O₄]ⁿ⁺ cores, where M can be Mn(II), Co(II), Ni(II), Zn(II), or Cd(II). researchgate.net Similarly, copper(II) and nickel(II) complexes have been prepared with 2-substituted benzimidazole (B57391) ligands containing pyridyl moieties. jocpr.com Molybdenum complexes, such as MoO₂Cl₂L where L is a 2-pyridinyl alcohol ligand, have been synthesized for applications in olefin epoxidation. nih.gov The reaction of 1,2-bis(4-pyridyl)ethane (B167288) with Cu(I) has been used to generate coordination polymers. nih.gov

Table 2: Examples of Synthesized Transition Metal Complexes with Pyridyl-Diol Type Ligands
Metal IonLigand TypeResulting Complex Type/FormulaReference
Mn(II), Co(II), Ni(II), Zn(II), Cd(II)di-2-pyridyl ketone (gem-diol form)Cubane-like clusters [M₄O₄]ⁿ⁺ researchgate.net
Cu(II), Ni(II)1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol[CuLCl₂], [NiL₂(H₂O)₂]Cl₂ researchgate.net
Mo(VI)2-pyridinyl alcoholMoO₂Cl₂L, MoO₂L₂ nih.gov
Cu(I)1,2-bis(4-pyridyl)ethane{[Cu₂I₂(bpe)₂]·Am}n (Coordination Polymer) nih.gov
Pd(II)4-substituted pyridines[PdL₂Cl₂] acs.org

Structural analyses have revealed a wide range of coordination geometries for metal ions complexed with pyridyl-diol ligands. For instance, cadmium(II) complexes with related N,S-donor pyridyl ligands have shown distorted trigonal-bipyramidal geometries. nih.govresearchgate.net Lanthanide(III) complexes with pyridyl adducts can exhibit coordination numbers of 8, with geometries intermediate between a triangular dodecahedron and a square antiprism. mdpi.com In cubane-like clusters formed with the gem-diol of di-2-pyridyl ketone, four metal ions and four bridging alkoxo oxygen atoms are situated at the alternating vertices of a cube. researchgate.net

The protonation state of both the pyridyl nitrogen and the diol oxygens can significantly impact the structure of the resulting complex. The pKa of the ligand determines the pH range over which deprotonation occurs, which in turn affects the formation of boronic acid-diol complexes. researchgate.net

The protonation of the pyridyl nitrogen can alter the ligand's role in the coordination sphere. For example, in diiron dithiolate complexes containing pyridyl-phosphine ligands, protonation can occur first at the Fe-Fe bond and subsequently at the pyridyl-nitrogen atom. nih.gov This protonation at the nitrogen was confirmed by X-ray diffraction studies, which showed distinct structural changes upon addition of acid. nih.gov

Similarly, the diol moiety's coordination is highly dependent on its protonation state. The neutral diol can coordinate through a lone pair on an oxygen atom. However, deprotonation creates a much stronger anionic alkoxide or diolate donor. The ability of ligands like the gem-diol of di-2-pyridyl ketone to be singly or doubly deprotonated is a key factor in its ability to form a vast number of high-nuclearity clusters, as the deprotonated oxygen atoms are excellent bridging groups. researchgate.net The reaction conditions, particularly the pH and the choice of base, are therefore critical in determining which deprotonated form of the ligand is present and, consequently, the final structure of the metal complex. researchgate.net

Application as Chiral Ligands in Asymmetric Catalysis

The unique structural features of 2-pyridyl-1,2-ethanediol, combining a nitrogen-containing heterocycle with a chiral 1,2-diol moiety, make it a compelling candidate for use as a chiral ligand in asymmetric catalysis. The pyridyl group provides a strong coordination site for a wide range of transition metals, while the adjacent diol can also bind to the metal center, forming a stable chelate ring. mdpi.comresearchgate.net This bidentate N,O-coordination is fundamental to its application in creating chiral environments around a metal catalyst. mdpi.com

Diastereoselectivity in Metal-Pyridyl-Diol Complex Formation

The formation of metal complexes with chiral ligands like 2-pyridyl-1,2-ethanediol is a critical step in asymmetric catalysis, as the geometry of the complex dictates the stereochemical outcome of the reaction. When a chiral ligand coordinates to a metal center, it creates a chiral environment. The interaction of this pre-formed chiral complex with a prochiral substrate leads to diastereomeric transition states, one of which is energetically favored, resulting in the preferential formation of one enantiomer of the product.

The stereochemistry of the 1,2-diol is crucial in directing the diastereoselectivity of complex formation. The deprotonated diol, or diolate, can adopt various bridging coordination modes. This structural flexibility allows for the formation of diverse metal complexes, where the spatial arrangement of the pyridyl group and other ligands around the metal is precisely controlled by the stereocenters of the diol. researchgate.net For instance, in complexes involving related ligands derived from di-2-pyridyl ketone, the deprotonated gem-diol form can exhibit more than 15 distinct bridging coordination modes, leading to a wide array of structurally diverse complexes. researchgate.net This inherent stereochemical information encoded in the ligand is transferred to the metallic complex, establishing a defined three-dimensional structure that is essential for effective enantioselection. The ability of the pyridyl nitrogen to form a stable chelate in conjunction with the alcohol functionality enhances the rigidity and stability of the resulting chiral metal complexes. mdpi.com

Role in Enantioselective Transformations

Metal complexes bearing chiral pyridyl-diol ligands are employed as catalysts in various enantioselective transformations. The catalyst's role is to provide a low-energy pathway for the reaction while controlling the stereochemical outcome. The chiral pocket created by the ligand around the metal center forces the substrate to approach in a specific orientation, leading to the selective formation of one enantiomer.

One example of a related system involves the asymmetric formal [3+3] annulation of (E)-2-(3-phenylacryloyl)pyridine N-oxide with benzyl (B1604629) methyl ketone. mdpi.com In this reaction, various chiral organocatalysts were used to create a stereoselective outcome, demonstrating the principle of using chiral molecules containing a pyridine ring to induce enantioselectivity. mdpi.com While not a metal-catalyzed reaction, it highlights the utility of the chiral environment provided by such structures. In metal catalysis, the pyridyl-diol ligand would coordinate to the metal, and this complex would then interact with the substrates. The enantioselectivity of these transformations is highly dependent on the structure of the ligand, the nature of the metal, and the reaction conditions. For example, in manganese-catalyzed enantioselective hydrogenation, the use of a specifically designed chiral P,N,N ligand led to excellent enantiomeric ratios (up to 99:1) for the reduction of various ketones. d-nb.info This illustrates how the rational design of the ligand is paramount for achieving high enantioselectivity. d-nb.info

Metal-Ligand Cooperative Catalysis Mediated by Pyridyl-Diols

Metal-ligand cooperation represents a sophisticated strategy in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. uva.esuva.es Pyridyl-diol ligands are well-suited for this role, as the pyridyl nitrogen acts as a stable anchoring point to the metal, while the hydroxyl groups of the diol can participate in proton transfer or hydrogen bonding, facilitating substrate activation. nih.govresearchgate.net

Activation of Substrates and Hydrogen Transfer Mechanisms

In cooperative catalysis, the ligand is not a mere spectator but an active participant. For pyridyl-diol ligands, the hydroxyl groups can act as internal bases or proton donors. This functionality is crucial for reactions involving proton transfer, such as hydrogen transfer reactions.

One of the key steps facilitated by metal-ligand cooperation is the activation of substrates, often through the cleavage of robust C-H bonds. uva.es Ligands that contain a basic group can participate in a concerted metalation-deprotonation mechanism to assist in this cleavage. uva.es In a pyridyl-diol system, one of the hydroxyl groups, when deprotonated to an alkoxide, can act as a Brønsted base to abstract a proton from the substrate, while the metal center interacts with another part of the substrate molecule. This bifunctional activation lowers the energy barrier for the reaction.

Hydrogen transfer is a fundamental process in many catalytic reductions and oxidations. The diol moiety can facilitate these transfers. For instance, in the hydrogenation of ketones, a metal hydride species might be the primary hydrogen source, but the hydroxyl groups on the ligand can participate in a proton shuttle, delivering a proton to the substrate's oxygen atom while the hydride is delivered to the carbonyl carbon. This mechanism, involving hydrogen bond donation from the ligand, can stabilize the transition state and accelerate the reaction. nih.govresearchgate.net Studies on related systems show that C-H activation can lead to the formation of η2-(N,C)-pyridyl complexes, indicating the direct involvement of the pyridine ring and its ortho C-H bond in the catalytic cycle. researchgate.net

Rational Design of Cooperative Catalytic Systems

The rational design of effective cooperative catalysts relies on a deep understanding of the reaction mechanism and the roles of both the metal and the ligand. d-nb.infoacs.org For pyridyl-diol systems, several factors must be optimized to achieve high catalytic efficiency and selectivity.

Key Design Principles:

Electronic Properties: The electron-donating or -withdrawing nature of substituents on the pyridine ring can modulate the Lewis acidity of the metal center. This, in turn, affects substrate binding and activation.

Steric Hindrance: The steric bulk of the ligand influences the geometry of the metal complex and can be used to create specific chiral pockets, enhancing enantioselectivity. d-nb.info

Acidity/Basicity of the Diol: The pKa of the hydroxyl groups is critical. It must be tuned to allow for effective proton transfer to and from the substrate under the reaction conditions.

Flexibility and Preorganization: The ligand's backbone should provide the right balance of flexibility to allow substrate binding and rigidity to maintain a well-defined chiral environment. Preorganization of the ligand can minimize the entropic penalty upon coordination. rsc.org

Computational tools, such as Density Functional Theory (DFT) calculations, are invaluable in the rational design process. They allow for the modeling of catalytic cycles, the calculation of transition state energies, and the prediction of how modifications to the ligand structure will impact catalytic performance. d-nb.infouva.es By understanding these principles, it is possible to design novel pyridyl-diol ligands and their corresponding metal complexes that are tailored for specific, challenging catalytic transformations.

The table below summarizes key considerations in the rational design of these catalytic systems.

Design ParameterDesired EffectRationale
Ligand Backbone Optimal rigidity and chiralityCreates a well-defined chiral pocket to maximize enantioselectivity. d-nb.info
Pyridine Substituents Electronic tuning of the metal centerModifies the Lewis acidity of the catalyst to enhance substrate activation.
Diol pKa Efficient proton transferFacilitates substrate activation and product release in cooperative mechanisms. nih.govresearchgate.net
Metal Center Appropriate coordination and reactivityThe choice of metal determines the types of transformations that can be catalyzed.

Advanced Spectroscopic Characterization for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Application of 1H, 13C, and 15N NMR for Structural Assignment

One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁵N NMR, are fundamental for the initial structural assignment of 2-Pyridyl-1,2-ethanediol.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 2-Pyridyl-1,2-ethanediol, distinct signals are expected for the protons on the pyridyl ring and the ethanediol backbone. The chemical shifts and coupling patterns of the aromatic protons are characteristic of a 2-substituted pyridine (B92270) ring. The protons of the ethanediol moiety (CH-OH) would appear as a multiplet, with their chemical shift influenced by hydrogen bonding. The hydroxyl protons would typically appear as broad singlets, and their position can be solvent and temperature-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of 2-Pyridyl-1,2-ethanediol would show distinct signals for the five carbons of the pyridine ring and the two carbons of the ethanediol backbone. The chemical shifts of the pyridyl carbons provide confirmation of the substitution pattern, while the signals for the hydroxyl-bearing carbons appear in the typical range for aliphatic alcohols.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less sensitive, offers direct insight into the electronic environment of the nitrogen atom in the pyridine ring. The ¹⁵N chemical shift is sensitive to factors like protonation, hydrogen bonding, and coordination, providing valuable data to complement ¹H and ¹³C NMR results for a comprehensive structural assignment. For instance, studies on the related compound (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol have utilized ¹⁵N NMR, supported by DFT calculations, to confirm its structure in solution researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Pyridyl-1,2-ethanediol

Atom TypeNucleusPredicted Chemical Shift (ppm)Notes
Pyridyl Protons¹H7.0 - 8.5Complex splitting pattern characteristic of a 2-substituted pyridine.
Ethanediol Protons (CH)¹H4.0 - 5.0Multiplet, exact shift depends on conformation and solvent.
Hydroxyl Protons (OH)¹HVariable (Broad)Shift and shape are dependent on solvent, concentration, and temperature.
Pyridyl Carbons¹³C120 - 160Five distinct signals expected.
Ethanediol Carbons (CH-OH)¹³C70 - 80Two signals expected.

2D NMR Techniques (e.g., COSY, HSQC) for Complex Systems

For more complex molecules or to resolve signal overlap, two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei. huji.ac.ilwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.orglibretexts.org In the COSY spectrum of 2-Pyridyl-1,2-ethanediol, cross-peaks would be observed between adjacent protons on the pyridine ring, allowing for the complete assignment of the aromatic system. Additionally, correlations would be seen between the protons on the ethanediol backbone and potentially between the backbone protons and the hydroxyl protons under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (¹H-¹³C). wikipedia.org The HSQC spectrum provides an unambiguous link between the proton and carbon skeletons of the molecule. Each cross-peak in the spectrum corresponds to a C-H bond, simplifying the assignment of the ¹³C spectrum based on the more readily assigned ¹H spectrum. nih.gov

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or restricted bond rotation. For 2-Pyridyl-1,2-ethanediol, rotation around the C-C bond of the ethanediol unit and the C-C bond connecting the pyridine ring to the diol backbone can lead to different conformers.

By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, rotation slows, and separate signals for the different conformers may appear. Analysis of the line shapes and coalescence temperatures can provide quantitative information about the energy barriers for these conformational interchanges. nih.gov Such studies can reveal the most stable conformation in solution and the energetic landscape of its dynamic processes.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding. mdpi.com

Characterization of Functional Groups and Hydrogen Bonding

Infrared (IR) Spectroscopy: The IR spectrum of 2-Pyridyl-1,2-ethanediol is characterized by specific absorption bands corresponding to its functional groups. A prominent, broad absorption band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from hydrogen bonding. C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region. Vibrations associated with the pyridine ring, such as C=C and C=N stretching, are observed in the 1400-1600 cm⁻¹ range. The presence and nature of hydrogen bonding (both intramolecular and intermolecular) can significantly influence the position and shape of the O-H stretching band.

Table 2: Characteristic Vibrational Frequencies for 2-Pyridyl-1,2-ethanediol

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopy Method
O-H Stretch (Hydrogen Bonded)3200 - 3600IR (Broad), Raman (Weak)
C-H Stretch (Aromatic)3000 - 3100IR, Raman
C-H Stretch (Aliphatic)2850 - 3000IR, Raman
C=C, C=N Stretch (Pyridine Ring)1400 - 1600IR, Raman (Strong)
C-O Stretch1000 - 1200IR (Strong)

Conformational Fingerprinting through Vibrational Modes

For example, studies on the parent compound, ethane-1,2-diol, have shown that the gauche and anti conformers can be distinguished by their characteristic Raman spectra. mdpi.com The gauche conformer, stabilized by an intramolecular hydrogen bond, is predominant in the liquid phase. mdpi.com Similarly, for 2-Pyridyl-1,2-ethanediol, different conformers arising from rotation around the C-C and C-pyridyl bonds will possess distinct vibrational fingerprints. By comparing experimental spectra with those predicted from theoretical calculations for different possible conformers, the predominant conformation in a given state (solid or solution) can be identified.

X-ray Diffraction Crystallography

X-ray diffraction (XRD) crystallography is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, the exact arrangement of atoms, bond lengths, bond angles, and intermolecular interactions can be determined.

While a specific single-crystal X-ray structure for 2-Pyridyl-1,2-ethanediol was not found in the reviewed literature, analysis of closely related structures provides valuable insights into the expected crystallographic parameters. For instance, the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), a derivative containing a pyridyl and a hydroxyl group, was determined by single-crystal X-ray diffraction. mdpi.comresearchgate.net This compound was found to crystallize in a monoclinic system, and the study provided detailed information on bond lengths and angles within the pyridyl and ethanol moieties. mdpi.comresearchgate.net

Another relevant example is the crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a derivative of the target compound. This compound was found to crystallize in the monoclinic system with the space group P21/n. The unit cell parameters were determined as a = 6.867(2) Å, b = 9.546(4) Å, and c = 10.522(5) Å, with a β angle of 98.48(4)°.

Based on these related structures, it can be anticipated that 2-Pyridyl-1,2-ethanediol would also crystallize in a common space group, with the pyridyl ring and the ethanediol chain adopting a specific conformation to facilitate efficient crystal packing. The precise bond lengths and angles would be influenced by the electronic effects of the pyridine ring and the hydroxyl groups.

Table 1: Representative Crystallographic Data for a Related Pyridyl-Ethanediol Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)6.867(2)
b (Å)9.546(4)
c (Å)10.522(5)
β (°)98.48(4)

Data for 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol.

The crystal packing of 2-Pyridyl-1,2-ethanediol is expected to be dominated by a network of intermolecular hydrogen bonds, a common feature in crystalline alcohols and compounds with pyridyl moieties. The hydroxyl groups of the ethanediol chain can act as both hydrogen bond donors and acceptors, leading to the formation of chains or more complex three-dimensional networks. The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. youtube.comresearchgate.net For 2-Pyridyl-1,2-ethanediol, with a molecular formula of C7H9NO2, the theoretical exact mass can be calculated.

The monoisotopic mass of 2-Pyridyl-1,2-ethanediol is 139.06333 u. An HRMS analysis would be expected to yield a measured mass very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound. oregonstate.edu

Table 2: Calculated Exact Mass for 2-Pyridyl-1,2-ethanediol

Molecular FormulaCalculated Monoisotopic Mass (u)
C7H9NO2139.06333

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For 2-Pyridyl-1,2-ethanediol, several characteristic fragmentation pathways can be predicted based on the functional groups present.

Alpha-Cleavage: Alcohols commonly undergo alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. youtube.comslideshare.netlibretexts.orgyoutube.com For 2-Pyridyl-1,2-ethanediol, this could lead to the formation of a resonance-stabilized cation.

Loss of Water: The elimination of a water molecule (a loss of 18 Da) is a very common fragmentation pathway for alcohols. youtube.com This would result in a peak at m/z 121.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although it is a relatively stable aromatic system. Characteristic losses from the pyridine ring could also be observed.

Hydroxymethyl Radical Loss: The mass spectrum of 1,2-ethanediol (B42446) shows a very strong base peak at m/z 31, corresponding to the [CH2OH]+ fragment. researchgate.net A similar fragmentation could be expected for 2-Pyridyl-1,2-ethanediol.

Analysis of the relative abundances of these and other fragment ions in the mass spectrum would allow for the confirmation of the structure of 2-Pyridyl-1,2-ethanediol.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule. These techniques are sensitive to the molecular structure and its environment.

The UV-Vis absorption spectrum of 2-Pyridyl-1,2-ethanediol is expected to be dominated by electronic transitions associated with the pyridine ring. Pyridine itself exhibits absorption bands in the UV region due to π-π* and n-π* transitions. researchgate.netrsc.org The π-π* transitions are typically more intense and occur at shorter wavelengths, while the n-π* transition, involving the non-bonding electrons on the nitrogen atom, is weaker and appears at a longer wavelength. The substitution of the ethanediol group on the pyridine ring is expected to cause a slight shift in the position and intensity of these absorption bands.

Many substituted pyridine compounds are known to be fluorescent. nih.govrsc.orgnih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the nature and position of the substituents on the pyridine ring. nih.gov For 2-Pyridyl-1,2-ethanediol, it is plausible that it would exhibit fluorescence upon excitation at an appropriate wavelength. The presence of the hydroxyl groups in the ethanediol chain could potentially influence the fluorescence through hydrogen bonding interactions, either intramolecularly or with the solvent. The study of its fluorescence properties could provide insights into the excited-state dynamics of the molecule.

Analysis of Electronic Transitions and Chromophore Effects

The electronic absorption spectrum of 2-Pyridyl-1,2-ethanediol is primarily governed by the chromophoric pyridyl group. The electronic transitions in organic molecules, such as this, can be probed using ultraviolet-visible (UV-Vis) spectroscopy. These transitions involve the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The pyridyl moiety in 2-Pyridyl-1,2-ethanediol is expected to exhibit characteristic electronic transitions. Generally, pyridine and its derivatives display transitions such as π → π* and n → π. The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, usually of lower intensity, involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to an antibonding π* orbital.

The ethanediol group, while not a chromophore in the visible region, can influence the electronic transitions of the pyridyl ring through electronic and steric effects. These effects can lead to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Such shifts are categorized as:

Bathochromic shift (red shift): A shift to a longer wavelength.

Hypsochromic shift (blue shift): A shift to a shorter wavelength.

Hyperchromic effect: An increase in molar absorptivity.

Hypochromic effect: A decrease in molar absorptivity.

Table 1: Expected Electronic Transitions for 2-Pyridyl-1,2-ethanediol

Transition TypeInvolved OrbitalsExpected Relative Intensity
π → ππ (pyridyl) → π (pyridyl)High
n → πn (nitrogen lone pair) → π (pyridyl)Low

Probing Metal-Ligand Charge Transfer and Electronic Properties

When 2-Pyridyl-1,2-ethanediol acts as a ligand and coordinates to a metal center, new and intense electronic transitions known as charge-transfer (CT) bands can appear in the UV-Vis spectrum. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligand.

Metal-to-Ligand Charge Transfer (MLCT): In MLCT transitions, an electron is excited from a metal-centered orbital to a ligand-centered orbital. For this to occur, the metal should be in a relatively low oxidation state (electron-rich), and the ligand must possess low-lying empty orbitals, such as the π* orbitals of the pyridyl ring in 2-Pyridyl-1,2-ethanediol. These transitions are typically intense and can be responsible for the vibrant colors of many coordination complexes. The energy of the MLCT band is related to the difference in energy between the metal d-orbitals and the ligand's π* orbitals.

Ligand-to-Metal Charge Transfer (LMCT): In LMCT transitions, an electron moves from a ligand-centered orbital to a metal-centered orbital. This process is favored when the ligand has high-energy lone pairs of electrons and the metal is in a high oxidation state (electron-poor).

The electronic properties of metal complexes containing 2-Pyridyl-1,2-ethanediol can be systematically studied by varying the metal ion. Different metals will have d-orbitals at different energy levels, leading to changes in the energy and intensity of the MLCT or LMCT bands. Spectroelectrochemical techniques can also be employed to study the electronic properties of these complexes in different oxidation states.

Computational studies, such as DFT, can be utilized to model the electronic structure of these metal complexes. These calculations can help in understanding the nature of the metal-ligand bonding and in predicting the energies and characteristics of the charge-transfer transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key in this analysis, as they are often involved in the charge-transfer process.

Table 2: Factors Influencing Metal-Ligand Charge Transfer in Complexes of 2-Pyridyl-1,2-ethanediol

FactorInfluence on MLCTInfluence on LMCT
Metal Oxidation State Favored by low oxidation statesFavored by high oxidation states
Nature of the Metal Energy of d-orbitals affects transition energyEnergy of d-orbitals affects transition energy
Ligand Substituents Electron-withdrawing groups on the pyridyl ring lower the π* energy, favoring MLCTElectron-donating groups on the pyridyl ring raise the energy of the π orbitals, favoring LMCT
Solvent Polarity Can stabilize or destabilize the excited state, causing spectral shiftsCan stabilize or destabilize the excited state, causing spectral shifts

Computational and Theoretical Investigations of Pyridyl 1,2 Ethanediols

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm structural assignments.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method, typically employed with DFT (e.g., B3LYP/6-311+G(d,p)), can provide theoretical ¹H and ¹³C NMR spectra. The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

For 2-Pyridyl-1,2-ethanediol, GIAO calculations would be sensitive to the conformational geometry. The chemical shifts of the hydroxyl protons, in particular, would be significantly influenced by their involvement in intramolecular hydrogen bonding.

Table 2: Predicted ¹H NMR Chemical Shifts for a Stable Conformer of 2-Pyridyl-1,2-ethanediol (Illustrative) (Note: This data is hypothetical and for illustrative purposes only.)

ProtonPredicted Chemical Shift (ppm)
Pyridyl-H (ortho)8.5
Pyridyl-H (meta)7.4
Pyridyl-H (para)7.8
CH (diol)4.8
CH₂ (diol)3.7
OH (H-bonded)5.2
OH (free)4.1

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, a set of normal modes and their corresponding vibrational frequencies can be obtained. DFT calculations are commonly used for this purpose.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. As mentioned, the O-H stretching region is particularly diagnostic for hydrogen bonding, with bonded O-H groups exhibiting lower frequency vibrations.

Table 3: Selected Predicted Vibrational Frequencies for 2-Pyridyl-1,2-ethanediol (Illustrative) (Note: This data is hypothetical and for illustrative purposes only. Frequencies are scaled.)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (Free)3650
O-H Stretch (H-bonded)3450
C-H Stretch (Aromatic)3050
C-H Stretch (Aliphatic)2950
C=N Stretch (Pyridine Ring)1580
C-O Stretch1050

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. It determines the energies of electronic transitions from the ground state to various excited states.

For 2-Pyridyl-1,2-ethanediol, TD-DFT calculations would likely predict transitions characteristic of the pyridine (B92270) chromophore. These typically include π → π* transitions at shorter wavelengths and potentially n → π* transitions, involving the lone pair electrons on the nitrogen and oxygen atoms, at longer wavelengths. The solvent environment can significantly influence the positions of these absorption bands, an effect that can be modeled computationally using methods like the Polarizable Continuum Model (PCM).

Table 4: Predicted Electronic Transitions for 2-Pyridyl-1,2-ethanediol in Methanol (B129727) (Illustrative) (Note: This data is hypothetical and for illustrative purposes only.)

TransitionWavelength (nm)Oscillator Strength
π → π2100.45
π → π2550.15
n → π*2800.01

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. By simulating molecular interactions and energy landscapes, these theoretical approaches provide insights that are often inaccessible through experimental methods alone. For pyridyl-1,2-ethanediols, computational modeling is crucial for understanding their reactivity, the influence of catalysts, and the origins of selectivity.

Mapping Potential Energy Surfaces and Transition States

The concept of a Potential Energy Surface (PES) is central to understanding chemical reactivity from a computational standpoint. researchgate.netwayne.edu A PES is a mathematical landscape that maps the potential energy of a molecular system as a function of its geometry. wayne.edu Minima on this surface correspond to stable molecular structures like reactants and products, while saddle points represent transition states—the highest energy point along the most efficient reaction pathway. researchgate.netmcmaster.ca

The exploration of a PES for reactions involving 2-pyridyl-1,2-ethanediol allows chemists to trace the lowest energy path from reactants to products. researchgate.net This path, known as the reaction coordinate, provides a detailed account of structural and electronic changes throughout the transformation. researchgate.net Various computational methods are employed to explore these surfaces, including geometry optimization to locate stable structures and more complex algorithms to find transition states. wayne.edu

Identifying the transition state is a critical, albeit challenging, aspect of computational chemistry. mcmaster.ca A transition state structure is characterized by having zero gradients on the PES and exactly one negative frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. scm.com For a reaction such as the cyclization or rearrangement of 2-pyridyl-1,2-ethanediol, computational tools can calculate the geometry and energy of the transition state. This information is vital for determining the reaction's activation energy, which governs its rate. For instance, computational studies on related systems, like the Diels-Alder reaction, show how the transition state's geometry can be more asynchronous (bonds forming at different rates) when a Lewis acid catalyst is introduced. wikipedia.org Machine-learned potential energy surfaces, which can be trained on high-level quantum mechanical data (e.g., CCSD(T)), offer a pathway to achieve high accuracy for molecules with more than 10 atoms, bridging the gap between computational cost and precision. unimi.it

Understanding Catalytic Cycles and Selectivity

Computational modeling is particularly powerful for unraveling the mechanisms of catalyzed reactions. Catalysts, such as Lewis acids, can dramatically alter reaction rates and selectivity by lowering the energy of the transition state. wikipedia.org For reactions involving 2-pyridyl-1,2-ethanediol, a Lewis acid could coordinate to the pyridyl nitrogen or one of the hydroxyl oxygens. This interaction modifies the electronic structure of the molecule, making it more susceptible to nucleophilic attack or other transformations. wikipedia.org

Selectivity—whether it be regio-, diastereo-, or enantioselectivity—is a key concern in organic synthesis. Computational models can predict and explain the origins of selectivity. mdpi.com In polar Diels-Alder reactions, for instance, regioselectivity is often governed by the most favorable interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. mdpi.com Local reactivity descriptors derived from DFT can identify these reactive sites. mdpi.com Similarly, steric interactions, reactant deformation energies, and solvation effects can significantly influence selectivity, and these factors can be quantitatively assessed through computational analysis. researchgate.net

Solvent Effects and Intermolecular Interactions

The solvent environment can profoundly influence the structure, stability, and reactivity of molecules. For 2-pyridyl-1,2-ethanediol, with its capacity for hydrogen bonding and polar interactions, the choice of solvent is critical. Computational chemistry offers a range of models to simulate these solvent effects, from simplified continuum models to highly detailed explicit solvent representations. wikipedia.org

Continuum and Explicit Solvation Models in Conformational Studies

The conformation of 1,2-diols is a classic subject of study, involving a delicate balance between intramolecular hydrogen bonding and steric effects. acs.orgnih.gov The presence of a solvent adds another layer of complexity, as the solute can form intermolecular hydrogen bonds with solvent molecules, competing with internal hydrogen bonding. acs.org

Continuum Solvation Models , such as the Polarizable Continuum Model (PCM), are computationally efficient methods that represent the solvent as a continuous dielectric medium. wikipedia.orgq-chem.com This approach is effective for capturing the bulk electrostatic effects of the solvent. wikipedia.orgacs.org In conformational studies of 2-pyridyl-1,2-ethanediol, a PCM calculation would place the solute in a molecule-shaped cavity within the dielectric continuum, allowing for the calculation of solvation free energy. acs.org These models have been used to show that solvent polarity can alter the relative stability of different conformers. For example, in aqueous solution, conformers that can form strong hydrogen bonds with water may be favored over those that rely on weaker intramolecular hydrogen bonds. acs.orgacs.org

Explicit Solvation Models provide a more detailed, atomistic picture by including a finite number of individual solvent molecules in the calculation. wikipedia.orgnih.gov This approach is computationally more demanding but is essential for understanding specific short-range interactions like hydrogen bonding. nih.govarxiv.org A common hybrid approach, known as a cluster-continuum or mixed implicit/explicit model, involves treating the first solvation shell with explicit solvent molecules while the bulk solvent is modeled as a continuum. nih.govumn.edu This method has proven effective for accurately calculating properties like pKa values, where specific hydrogen bonds to the solute are crucial. nih.govumn.edu For 2-pyridyl-1,2-ethanediol in water, this would involve explicitly modeling water molecules hydrogen-bonded to the pyridine nitrogen and the hydroxyl groups to accurately capture the local solvation environment.

Aggregation Phenomena and Hydrogen Bonding with Solvent

The ability of 2-pyridyl-1,2-ethanediol to act as both a hydrogen bond donor (via the -OH groups) and acceptor (via the pyridine nitrogen and -OH oxygens) leads to complex intermolecular interactions and potential aggregation. Computational studies have explored the association of pyridine derivatives with 1,2-ethanediol (B42446), revealing the formation of 1:1 and 1:2 hydrogen-bonded complexes. researchgate.netnih.govdntb.gov.ua

DFT calculations have been used to determine the association energies of these complexes. For example, 2,4,6-trimethylpyridine forms 1:1 complexes with 1,2-ethanediol through strong O–H···N bonds. researchgate.net These primary complexes can then aggregate further in the liquid phase through weaker O–H···O bonds between the diol moieties. researchgate.net This synergistic effect of aggregation and hydrogen bonding can influence the macroscopic properties of the solution. dntb.gov.ua

The solvent itself plays a critical role in mediating these interactions. In a protic solvent like water or methanol, the solvent molecules compete with the solute for hydrogen bonding sites, which can disrupt solute aggregation. aps.org Conversely, in a non-polar solvent, solute-solute hydrogen bonds are more favorable, promoting aggregation. rsc.org Computational studies can model these competing interactions to predict how the aggregation state of 2-pyridyl-1,2-ethanediol might change with solvent composition. The formation of intermolecular hydrogen bonds can also trigger phenomena like aggregation-induced emission in suitably designed fluorescent molecules. rsc.org Quantum dynamical simulations on monohydrated 1,2-ethanediol have shown that it forms two intermolecular hydrogen bonds with the water molecule at the expense of any intramolecular hydrogen bond. nih.gov

Chiral Recognition and Enantioselectivity Prediction in Pyridyl-Diol Systems

Chirality is a fundamental property in chemistry and biology, and the ability to distinguish between enantiomers—a process known as chiral recognition—is of paramount importance. Pyridyl-diol systems, being chiral, are involved in enantioselective processes both as substrates and as catalysts or ligands. Computational modeling provides powerful tools to understand the structural and energetic basis of chiral recognition and to predict the outcome of enantioselective reactions. uni-goettingen.dersc.org

The non-covalent interactions that govern chiral recognition, such as hydrogen bonding and dispersion forces, can be accurately modeled using quantum chemical methods. rsc.org By comparing the stability of homochiral (R with R) and heterochiral (R with S) dimers of chiral diols, computational studies can quantify the degree of chiral recognition. rsc.org For pyridyl-diol systems, this would involve calculating the interaction energies of complexes formed between two enantiomers of the diol, potentially mediated by other molecules.

In the context of catalysis, chiral diols like BINOL are widely used as organocatalysts or as ligands for metal catalysts to induce enantioselectivity. mdpi.com Computational studies are essential for rationalizing the stereochemical outcome of these reactions. nih.gov For example, a stereochemical model for the asymmetric crotylboration of ketones catalyzed by a chiral diol proposed a chair-like transition state where hydrogen bonding between the catalyst and a reactant directed the nucleophilic attack to one face of the molecule. mdpi.com

Predicting the enantioselectivity of a reaction a priori is a significant challenge in modern chemistry. Machine learning (ML) models have emerged as a promising approach to tackle this problem. nih.govresearchgate.net These models are trained on datasets of experimental or computationally derived reaction outcomes and use molecular descriptors to correlate the structure of the catalyst and reactants with the enantiomeric excess (% ee) of the product. nih.govrsc.org For a reaction involving a chiral pyridyl-diol catalyst, descriptors could include steric parameters (like Sterimol values), electronic properties (like NBO charges or HOMO/LUMO energies), or 3D structural information from intermediates in the catalytic cycle. nih.gov By identifying the key molecular features that control enantioselectivity, these predictive models can accelerate the discovery and optimization of new asymmetric catalysts and reactions. researchgate.netrsc.org

Advanced Applications in Chemical Synthesis and Materials Science

Pyridyl-1,2-Ethanediols as Components in Catalytic Systems

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. Pyridyl-1,2-ethanediols and related pyridinyl alcoholato ligands have emerged as important components in the design of homogeneous catalysts, offering unique electronic and steric properties that can be fine-tuned to influence catalytic activity and selectivity. mdpi.com

Transition metal complexes play a pivotal role in the advancement of homogeneous catalysis. mdpi.com The effectiveness of a metal catalyst is often dictated by the nature of the ligands coordinated to the metal center. 2-Pyridyl-1,2-ethanediol can function as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and one or both oxygen atoms of the diol group. This chelation can enhance the stability and influence the reactivity of the catalytic species.

The strong basicity of pyridinyl alcoholato ligands is a key property, largely due to the absence of resonance stabilization for the corresponding anion. mdpi.com This characteristic can significantly impact the electronic environment of the metal center, thereby modulating its catalytic behavior. Transition metal complexes incorporating pyridinyl alcoholato ligands have been synthesized and investigated for their catalytic applications. mdpi.com For instance, cobalt complexes with two pyridinyl alcoholato ligands have been shown to adopt a cationic octahedral geometry, demonstrating their capacity to form stable coordination compounds. mdpi.com The ability to systematically modify the ligand structure, such as by introducing substituents on the pyridine ring or altering the diol backbone, provides a powerful tool for tuning the properties of the resulting catalyst. nih.gov

Metal CenterLigand TypePotential Catalytic Application
Palladium (Pd)Chiral Diamine/AlcoholAerobic Alcohol Oxidation nih.govnih.gov
Ruthenium (Ru)PNP/SNS Pincer LigandsEster Hydrogenation researchgate.net
Titanium (Ti)Pyridinyl DiolOlefin Epoxidation mdpi.com
Cobalt (Co)Pyridinyl AlcoholatoPolymerization/Oxidation mdpi.com

The rational design of catalysts is crucial for developing efficient and selective organic transformations. Pyridyl-1,2-ethanediols serve as valuable scaffolds in this endeavor, particularly for reactions like alcohol oxidation and ester hydrogenation.

Alcohol Oxidation: The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic chemistry. mdpi.com Palladium-based catalysts are often employed for this purpose, and the choice of ligand is critical for their performance. For example, the Pd(OAc)₂/pyridine system has been shown to be an efficient catalyst for the aerobic oxidation of alcohols. nih.gov Mechanistic studies reveal that the ligand influences key steps in the catalytic cycle, including the formation of the palladium(II)-alkoxide, ligand dissociation, and β-hydride elimination. By incorporating the diol functionality, as in 2-pyridyl-1,2-ethanediol, it is possible to create ligands that offer enhanced stability and stereocontrol, leading to more active and selective catalysts for the kinetic resolution of a broad range of secondary alcohols. nih.gov

Ester Hydrogenation: The hydrogenation of esters to primary alcohols is an important industrial process, providing access to valuable building blocks for pharmaceuticals, agrochemicals, and perfumes. researchgate.net Ruthenium complexes are among the most effective catalysts for this transformation. The design of these catalysts often involves pincer-type ligands that bind tightly to the metal center. While not directly a pincer ligand, the bidentate nature of 2-pyridyl-1,2-ethanediol could be incorporated into more complex ligand frameworks to create robust and efficient ruthenium catalysts for ester hydrogenation. The electronic properties imparted by the pyridine ring and the potential for hydrogen bonding from the diol group can influence the catalyst's interaction with the ester substrate. researchgate.net

Pyridyl-1,2-Ethanediols as Synthetic Intermediates and Building Blocks

Beyond their role in catalysis, pyridyl-1,2-ethanediols are valuable synthetic intermediates and molecular building blocks. researchgate.net Their bifunctional nature allows for a wide range of chemical modifications, making them precursors to more complex and functionally diverse molecules. figshare.com

Nitrogen-containing heterocycles are core structures in a vast number of biologically active molecules and functional materials. mdpi.com Compounds like 2-pyridyl-1,2-ethanediol serve as versatile starting materials for the synthesis of more elaborate heterocyclic systems. The diol functionality can be transformed into various other groups, such as epoxides or cyclic ethers, or it can be used to introduce new stereocenters. The pyridine ring can undergo substitution reactions or be incorporated into larger, fused ring systems. For instance, pyridone derivatives, which can be accessed from pyridine precursors, are used to construct diverse aza-heterocyclic structures. mdpi.com The strategic manipulation of both the pyridine and diol moieties enables the construction of complex molecular frameworks, including those found in pharmaceutically relevant compounds. eurekaselect.comresearchgate.net

PrecursorReaction TypeResulting Heterocyclic System
2-Vinylpyridine (B74390)Wagner oxidation or NBS-mediated epoxidation1-(pyridin-2-yl)ethan-1,2-diol researchgate.net
Pyridine-2(1H)-thioneReaction with isothiocyanate and cyclizationFused pyridopyrimidine derivatives researchgate.net
4-FormylbenzonitrileUgi-Zhu/Cascade/Click StrategyPolyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones mdpi.com

The concept of using well-defined molecular building blocks is central to the construction of complex, multi-component molecular architectures. nih.gov 2-Pyridyl-1,2-ethanediol, with its defined stereochemistry and multiple reactive sites, is an excellent candidate for such a building block. It can be used in a modular, stepwise fashion to create large, intricate structures like dendrimers or macrocycles. figshare.com For example, the diol can be used to link multiple pyridine units together, forming oligomeric or polymeric structures with specific topologies. The pyridine nitrogen provides a site for coordination to metal ions, allowing for the construction of metallo-supramolecular assemblies. mdpi.com This modular approach allows for precise control over the final architecture and its resulting properties.

Supramolecular Chemistry and Functional Materials Design

Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. aceec.ac.in These interactions, which include hydrogen bonding, π-π stacking, and metal-ligand coordination, are crucial for the self-assembly of molecules into ordered and functional materials. aceec.ac.in

The structure of 2-pyridyl-1,2-ethanediol is ideally suited for supramolecular chemistry. The hydroxyl groups of the diol are excellent hydrogen bond donors and acceptors, while the pyridine ring can participate in π-π stacking and coordination to metal ions. This combination of functionalities allows the molecule to act as a versatile tecton, or building block, for the design of supramolecular polymers, gels, and other functional materials. nih.govnih.gov For example, pyridine derivatives have been used to create two-component hydrogels through J-type aggregation, leading to self-assembled fibrillar networks. rsc.org By programming the non-covalent interactions between individual 2-pyridyl-1,2-ethanediol molecules, it is possible to guide their self-assembly into materials with desired properties, such as stimuli-responsiveness or specific biological activities. These materials have potential applications in areas ranging from drug delivery to the development of novel biomaterials. nih.govfu-berlin.de

Self-Assembly of Pyridyl-Diol Derivatives

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of modern materials science and nanotechnology. This process is governed by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Pyridyl-diol derivatives, including 2-Pyridyl-1,2-ethanediol, are prime candidates for forming intricate supramolecular architectures due to the presence of both hydrogen bond donors (the hydroxyl groups of the diol) and a hydrogen bond acceptor (the nitrogen atom of the pyridine ring).

The interplay of these functional groups can lead to the formation of robust and predictable hydrogen-bonding networks. The hydroxyl groups can engage in strong O-H···O hydrogen bonds with each other, while also being available to form O-H···N bonds with the pyridyl nitrogen of an adjacent molecule. This dual hydrogen-bonding capability can direct the assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Furthermore, the aromatic pyridine ring introduces the possibility of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, can provide additional stability to the self-assembled structure, often leading to a layered or columnar arrangement of the molecules. The combination of directional hydrogen bonds and less directional π-π stacking allows for a high degree of control over the final supramolecular architecture.

Table 1: Key Intermolecular Interactions in the Self-Assembly of Pyridyl-Diol Derivatives

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingHydroxyl (Diol) - Hydroxyl (Diol)Formation of strong, directional chains or networks.
Hydrogen BondingHydroxyl (Diol) - Pyridyl (Nitrogen)Directional linkage between molecules, contributing to ordered structures.
π-π StackingPyridine RingsStabilization of the assembly through aromatic interactions, often leading to layered structures.
Van der Waals ForcesEntire MoleculeGeneral, non-directional attractive forces contributing to overall cohesion.

Detailed research findings on other pyridyl-containing molecules have demonstrated the power of these interactions in creating complex and functional supramolecular systems. By analogy, derivatives of 2-Pyridyl-1,2-ethanediol could be designed to self-assemble into materials with tailored properties, such as porous solids for gas storage or separation, or as templates for the synthesis of nanomaterials.

Potential in Ligand Frameworks for Metal-Organic Frameworks (MOFs) (Inferred from coordination chemistry)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules, known as ligands or linkers. The properties of MOFs, including their pore size, shape, and chemical functionality, are highly tunable by varying the metal and organic components. The structural features of 2-Pyridyl-1,2-ethanediol make it an intriguing candidate for use as a ligand in the synthesis of novel MOFs.

The pyridine nitrogen atom is a well-established coordination site for a wide variety of metal ions. Its ability to act as a Lewis base allows it to form strong coordinate bonds with metal centers, which serve as the nodes of the MOF structure. The diol functional group can also participate in coordination, either directly to the metal centers or through deprotonation to form alkoxide linkers. This dual-functionality—a pyridyl coordination site and a diol group—offers several possibilities for creating diverse MOF architectures.

One can envision 2-Pyridyl-1,2-ethanediol acting as a versatile ligand in several ways:

As a primary building block: The molecule could link metal centers through both the pyridyl nitrogen and the diol oxygen atoms, potentially leading to the formation of robust three-dimensional frameworks. The geometry of the ligand would play a crucial role in determining the topology of the resulting MOF.

As a functionalizing agent: It could be incorporated into larger, more complex ligands to introduce specific functionalities into the pores of a MOF. The hydroxyl groups, for instance, could serve as sites for post-synthetic modification, allowing for the attachment of other functional molecules.

In mixed-ligand systems: 2-Pyridyl-1,2-ethanediol could be used in conjunction with other organic linkers to create MOFs with more complex structures and properties.

The coordination chemistry of related pyridyl-alcohol and pyridyl-diol ligands in discrete coordination complexes and polymers supports the inference that 2-Pyridyl-1,2-ethanediol would be an effective ligand for MOF construction. The ability of the pyridyl group to coordinate to metals is well-documented, as is the capacity of diol groups to bridge metal centers.

Table 2: Potential Coordination Modes of 2-Pyridyl-1,2-ethanediol in MOFs

Coordination SiteMetal Ion InteractionPotential Role in MOF Structure
Pyridyl NitrogenLewis base donation to metal centerPrimary coordination to form network nodes.
Diol Hydroxyl Groups (Neutral)Weak coordination to metal centerCan act as a secondary, stabilizing interaction.
Diol Hydroxyl Groups (Deprotonated)Formation of strong alkoxide bridgesCan act as a primary bridging linker between metal centers.

The development of MOFs based on 2-Pyridyl-1,2-ethanediol could lead to materials with applications in areas such as catalysis, where the hydroxyl groups could act as active sites, or in sensing, where the pyridyl group could interact with specific analytes. While direct experimental evidence for MOFs constructed from this specific ligand is not yet prevalent in the literature, the foundational principles of coordination chemistry strongly suggest its promise in this exciting field of materials science.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Strategies

The pursuit of green and sustainable chemical processes is a cornerstone of modern synthetic chemistry. ijarsct.co.innih.gov Future research on 2-Pyridyl-1,2-ethanediol will undoubtedly focus on developing more efficient and environmentally benign synthetic methodologies.

Current synthetic approaches to pyridine (B92270) derivatives often involve multi-step procedures with harsh reaction conditions. ijarsct.co.in Future strategies will likely pivot towards methodologies that offer higher atom economy, reduce waste, and utilize renewable resources and less hazardous reagents.

Key areas for future development include:

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. tudelft.nlsemanticscholar.org Engineered enzymes could catalyze the formation of 2-Pyridyl-1,2-ethanediol from simple, renewable precursors under mild conditions, minimizing the need for protecting groups and reducing the generation of toxic byproducts. ijarsct.co.intudelft.nl

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis, including enhanced safety, improved heat and mass transfer, and easier scalability. uc.ptnih.govbeilstein-journals.org The development of a continuous flow synthesis for 2-Pyridyl-1,2-ethanediol could lead to a more efficient and reproducible manufacturing process. uc.ptbeilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.innih.gov Exploring microwave-assisted synthesis for this compound could provide a more energy-efficient route. ijarsct.co.innih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and atom economy. rasayanjournal.co.in Designing a one-pot MCR for the synthesis of 2-Pyridyl-1,2-ethanediol would represent a significant advancement. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for 2-Pyridyl-1,2-ethanediol

StrategyPotential AdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. tudelft.nlsemanticscholar.orgEnzyme discovery and engineering, substrate specificity, scalability.
Flow Chemistry Improved safety and control, enhanced reaction rates, easy scalability, potential for automation. uc.ptnih.govbeilstein-journals.orgInitial setup costs, potential for clogging, requirement for homogeneous reaction mixtures.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, improved purity. rasayanjournal.co.innih.govScalability limitations, potential for localized overheating.
Multicomponent Reactions High atom economy, reduced number of synthetic steps, operational simplicity. rasayanjournal.co.innih.govDiscovery of suitable reaction pathways, control of regioselectivity and stereoselectivity.

Exploration of Undiscovered Catalytic Reactivities and Selectivities

The unique structural features of 2-Pyridyl-1,2-ethanediol, namely the presence of a pyridine ring and a vicinal diol, suggest its potential as a versatile ligand in asymmetric catalysis. diva-portal.org The nitrogen atom of the pyridine ring can coordinate to a metal center, while the diol moiety can provide a chiral environment, making it a promising candidate for a range of catalytic transformations.

Future research will likely focus on harnessing the catalytic potential of this molecule and its derivatives.

Promising avenues for exploration include:

Asymmetric Catalysis: Chiral pyridyl-containing ligands have been successfully employed in a variety of asymmetric reactions. diva-portal.org 2-Pyridyl-1,2-ethanediol could be utilized as a chiral ligand in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The modular nature of its synthesis would allow for the tuning of steric and electronic properties to optimize enantioselectivity.

Tandem Catalysis: The bifunctional nature of 2-Pyridyl-1,2-ethanediol, with both a Lewis basic pyridine unit and a protic diol, could be exploited in tandem catalytic cycles, where both functionalities play a distinct and cooperative role.

Organocatalysis: The diol functional group could participate in hydrogen bonding interactions, enabling its use as an organocatalyst in reactions such as aldol and Michael additions.

Table 2: Potential Catalytic Applications of 2-Pyridyl-1,2-ethanediol

Catalytic ApplicationPotential Role of 2-Pyridyl-1,2-ethanediolDesired Outcome
Asymmetric Hydrogenation Chiral ligand for transition metal catalysts (e.g., Ru, Rh, Ir).Enantioselective reduction of prochiral ketones and olefins.
Asymmetric Hydrosilylation Chiral Lewis base to activate silanes. arkat-usa.orgEnantioselective reduction of ketones and imines. arkat-usa.org
Asymmetric Aldol Reactions Chiral ligand for metal enolates or as a Brønsted acid/base catalyst.Enantioselective synthesis of β-hydroxy carbonyl compounds.
Asymmetric Michael Additions Chiral ligand to control the stereochemical outcome of the conjugate addition.Enantioselective formation of carbon-carbon bonds.

Advancements in Computational Predictive Capabilities for Pyridyl-Diol Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. nih.govrsc.orgmdpi.com In the context of 2-Pyridyl-1,2-ethanediol, computational modeling can provide valuable insights into its structure, reactivity, and catalytic performance.

Furthermore, the rise of machine learning (ML) in chemistry offers new possibilities for accelerating the discovery and optimization of catalysts and materials. research.googlenih.gov

Future research in this area will likely involve:

DFT Studies: DFT calculations can be employed to elucidate the mechanisms of reactions catalyzed by 2-Pyridyl-1,2-ethanediol-metal complexes. nih.govnih.gov This can help in understanding the origin of enantioselectivity and in designing more effective catalysts. nih.gov

Machine Learning Models: By generating large datasets of computational and experimental data, ML models can be trained to predict the catalytic activity and selectivity of different pyridyl-diol derivatives. research.googlenih.govarxiv.org This data-driven approach can significantly accelerate the catalyst design process. research.google

Predictive Modeling of Material Properties: Computational methods can be used to predict the properties of polymers and other materials incorporating 2-Pyridyl-1,2-ethanediol, aiding in the rational design of new smart materials. mdpi.com

Table 3: Computational and Machine Learning Approaches in Pyridyl-Diol Chemistry

ApproachApplicationExpected Outcome
Density Functional Theory (DFT) Mechanistic studies of catalytic reactions, prediction of spectroscopic properties, conformational analysis. nih.govrsc.orgnih.govDeeper understanding of reaction pathways and catalyst behavior, rational design of improved catalysts. nih.gov
Machine Learning (ML) Prediction of catalytic performance, screening of virtual ligand libraries, quantitative structure-activity relationship (QSAR) studies. research.googlenih.govarxiv.orgAccelerated discovery of optimal catalysts, identification of novel catalyst structures. research.google
Molecular Dynamics (MD) Simulations Study of the dynamic behavior of pyridyl-diols in solution and within materials, investigation of self-assembly processes.Insights into the interactions governing material properties and catalytic activity in complex environments.

Integration of Pyridyl-Diols into Smart Materials and Responsive Systems

"Smart" materials that can respond to external stimuli such as pH, temperature, or light are at the forefront of materials science. nih.govmdpi.comrsc.org The functional groups present in 2-Pyridyl-1,2-ethanediol make it an attractive building block for the creation of such materials.

The pyridine moiety can act as a pH-responsive unit, while the diol group can participate in hydrogen bonding or act as a cross-linking site.

Potential applications in this domain include:

Stimuli-Responsive Polymers and Hydrogels: Incorporation of 2-Pyridyl-1,2-ethanediol into polymer backbones could lead to materials that exhibit changes in their properties, such as swelling or solubility, in response to changes in pH. nih.govmdpi.com This could be utilized in applications like drug delivery systems and sensors. nih.govmdpi.com

Self-Healing Materials: The reversible nature of hydrogen bonds and metal-ligand coordination involving the pyridyl and diol functionalities could be exploited to design self-healing polymers.

Supramolecular Assemblies: The ability of the pyridine and diol groups to participate in non-covalent interactions can be used to construct complex supramolecular architectures with tailored properties.

Table 4: Potential Applications of 2-Pyridyl-1,2-ethanediol in Smart Materials

Material TypeResponsive MechanismPotential Application
pH-Responsive Hydrogels Protonation/deprotonation of the pyridine nitrogen, altering the hydrophilicity and cross-linking of the polymer network. mdpi.comControlled drug release, biosensors, soft actuators. nih.govmdpi.com
Self-Healing Polymers Reversible hydrogen bonding involving the diol groups and/or metal-ligand coordination with the pyridine ring.Coatings, adhesives, and structural materials with extended lifetimes.
Stimuli-Responsive Micelles pH-induced changes in the amphiphilicity of block copolymers containing 2-Pyridyl-1,2-ethanediol.Targeted drug delivery, nanoreactors. nih.gov
Smart Surfaces Covalent attachment to surfaces to create materials with tunable wettability or adhesion in response to pH.Microfluidic devices, switchable adhesive surfaces. acs.org

Q & A

Q. What synthetic methodologies are available for preparing 2-pyridyl-1,2-ethanediol derivatives?

A common approach involves nucleophilic substitution or condensation reactions. For example, meso-1,2-diphenyl-1,2-ethanediol can react with isonicotinoyl chloride (a pyridine derivative) in dry THF under basic conditions (e.g., Et₃N) at room temperature to yield a pyridyl-functionalized diol ligand. This method achieves moderate yields (~77%) and requires characterization via ¹H/¹³C NMR and elemental analysis . Similar strategies can be adapted for 2-pyridyl substitution by selecting appropriate pyridine-based reagents.

Q. How is 2-pyridyl-1,2-ethanediol utilized in catalytic deoxydehydration (DODH) reactions?

Diols like 1-phenyl-1,2-ethanediol are used as substrates in DODH with molybdenum or rhenium catalysts to produce olefins. For instance, [Cp*MoO₂]₂ reacts stoichiometrically with 1-phenyl-1,2-ethanediol at 120°C, yielding styrene via a condensation and olefin extrusion mechanism . This methodology can be extended to pyridyl analogs by optimizing reaction conditions (e.g., temperature, reductants) to accommodate electronic differences from the pyridyl group.

Q. What analytical techniques are employed to monitor reactions involving 2-pyridyl-1,2-ethanediol?

Gas chromatography-mass spectrometry (GC-MS) is widely used. For example, styrene, styrene oxide, and diols are separated using a GC column with a temperature gradient (60°C to 300°C at 30°C/min) and detected via retention times (e.g., 3.21 min for styrene, 5.57 min for 1-phenyl-1,2-ethanediol) . Ethyl acetate extraction and internal standards (e.g., n-dodecane) ensure reproducibility .

Advanced Research Questions

Q. How do substituents influence the reactivity of 2-pyridyl-1,2-ethanediol in catalytic systems?

Electron-withdrawing groups (e.g., esters) on the diol enhance DODH efficiency by stabilizing transition states through σ→π* orbital interactions. For example, ester-substituted 1-phenyl-1,2-ethanediol shows higher styrene yields (vs. unsubstituted diols) due to lowered C–O bond cleavage energy . Pyridyl groups, being electron-deficient, may similarly modulate reactivity, but steric effects must also be considered in catalyst design.

Q. What kinetic insights govern DODH reactions with vicinal diols?

Time-course ¹H NMR studies reveal zero-order dependence on diol concentration, suggesting rate-limiting steps unrelated to substrate availability. For 1-phenyl-1,2-ethanediol, rapid styrene formation plateaus after 15 hours, indicating complex intermediates or catalyst deactivation . Advanced kinetic modeling (e.g., Michaelis-Menten for enzymatic systems) or in situ spectroscopy can resolve such mechanisms for pyridyl analogs.

Q. How can biocatalytic systems overcome enantiomeric resolution challenges in diol synthesis?

Enantioconvergent pathways combine epoxide hydrolases (EHs) with stereoinversion enzymes. For example, Solanum tuberosum EH and Agrobacterium radiobacter EH convert styrene oxide to (R)-1-phenyl-1,2-ethanediol in high enantiomeric excess (84% ee) . Continuous extraction mitigates product inhibition in microbial systems (e.g., Candida parapsilosis), enabling scalable stereoinversion .

Q. What side-reaction pathways occur during catalytic oxidation of styrene derivatives to diols?

Acidic catalyst surfaces (e.g., tinphosphonate materials) promote styrene oxide hydrolysis to phenyl-1,2-ethanediol as a byproduct. Competing pathways include epoxidation, rearrangement to phenyl acetaldehyde, and oxidation to acetophenone . Controlled pH and solvent selection (e.g., aprotic media) minimize undesired hydrolysis in pyridyl-diol systems.

Methodological Notes

  • Stereochemical Analysis : Use chiral GC columns or polarimetry to confirm enantiopurity, as seen in biocatalytic studies .
  • Catalyst Screening : Prioritize Mo/Re complexes for DODH and transition-metal-free conditions for green chemistry .
  • Data Validation : Cross-reference NMR/GC results with computational models (e.g., DFT for transition states) to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.